molecular formula C6H5BrClNO2S B2803279 3-Bromo-4-chlorobenzenesulfonamide CAS No. 900814-26-8

3-Bromo-4-chlorobenzenesulfonamide

Cat. No. B2803279
CAS RN: 900814-26-8
M. Wt: 270.53
InChI Key: NMUHWVSVCUNDCY-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrClNO2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chlorobenzenesulfonamide consists of a benzene ring substituted with bromo, chloro, and sulfonamide groups . The molecular weight of the compound is 270.53 Da .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

3-Bromo-4-chlorobenzenesulfonamide derivatives have shown promising applications in the field of photodynamic therapy (PDT) for cancer treatment. A study on the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivatives demonstrated their potential as Type II photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use in PDT to treat cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Enzyme Inhibition

Another area of application for 3-Bromo-4-chlorobenzenesulfonamide derivatives is in the synthesis of compounds with antibacterial and enzyme inhibition potentials. Research on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide revealed that these compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria. They also showed potential for enzyme inhibition against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Organic Synthesis and Medicinal Chemistry

Sulfonamide derivatives, including those related to 3-Bromo-4-chlorobenzenesulfonamide, are pivotal in organic synthesis, contributing to the development of pharmaceuticals, agrochemicals, and plasticizers. A study highlighted the iron-catalyzed C(sp2)-C(sp3) cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents. This process enables the synthesis of alkylated benzenesulfonamides, which are valuable for medicinal chemistry applications and allow for traceless reductive cleavage, showcasing the role of sulfonamide derivatives in advancing drug discovery and development (Bisz & Szostak, 2019).

Tautomerism Studies in Sulfonamide Derivatives

The study of tautomerism in sulfonamide derivatives, including those incorporating 3-Bromo-4-chlorobenzenesulfonamide, is crucial for understanding their chemical behavior and stability. Research into the synthesis and tautomerism of sulfonamide-1,2,4-triazine derivatives demonstrated the co-existence of sulfonimide and sulfonamide tautomeric forms. Such studies are vital for designing more effective drug molecules by understanding their structural and conformational dynamics (Branowska et al., 2022).

Mechanism of Action

Target of Action

3-Bromo-4-chlorobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 3-Bromo-4-chlorobenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, p-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing PABA from binding and disrupting the synthesis of folic acid . This disruption inhibits bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis affects several biochemical pathways. Folic acid is a key component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, sulfonamides indirectly disrupt DNA synthesis, preventing bacterial cells from replicating .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . These properties contribute to their bioavailability and effectiveness as antibacterial agents .

Result of Action

The molecular effect of 3-Bromo-4-chlorobenzenesulfonamide’s action is the disruption of folic acid synthesis, leading to a halt in DNA synthesis and bacterial replication . On a cellular level, this results in the inhibition of bacterial growth and reproduction, effectively treating bacterial infections .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

properties

IUPAC Name

3-bromo-4-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUHWVSVCUNDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chlorobenzenesulfonamide

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